![molecular formula C21H16N2O3 B2991297 N-(3-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide CAS No. 887349-32-8](/img/structure/B2991297.png)
N-(3-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide
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Overview
Description
The compound “N-(3-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide” is an organic compound containing a benzoxazole ring, which is a type of heterocyclic compound. The benzoxazole ring is fused to a phenyl group and has a carboxamide group attached at the 5-position. Another phenyl ring is attached through a methoxy group at the 3-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzoxazole ring, a phenyl ring, and a carboxamide group. The methoxy group on the phenyl ring could potentially influence the electronic properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For instance, the presence of a carboxamide group could potentially increase its polarity and influence its solubility in different solvents .Scientific Research Applications
Synthesis and Bioactivity
- Novel compounds, including N-(3-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide derivatives, have been synthesized and shown to exhibit significant antimicrobial activity. These compounds are characterized by their unique crystal structures and biological activities, highlighting their potential in antimicrobial applications (Wang et al., 2012).
Antimicrobial Activities
- Further research into the synthesis of novel benzoxazole derivatives has revealed their potential as antimicrobial agents. These compounds have been synthesized through various chemical reactions and evaluated for their antimicrobial effectiveness, demonstrating their potential in treating microbial infections (Bektaş et al., 2007).
Chemical Synthesis Techniques
- Advanced synthesis methods have been developed for benzoxazole derivatives, including N-(3-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide. These methods focus on efficient and practical approaches to synthesize these compounds, which are crucial for their application in scientific research (Ikemoto et al., 2005).
Application in Fluorescent Probes
- Benzoxazole derivatives have been applied in the development of fluorescent probes, particularly for sensing metal cations and pH changes. This application demonstrates the versatility of these compounds in analytical and diagnostic fields (Tanaka et al., 2001).
Solid-Phase Synthesis Applications
- The utilization of benzoxazole compounds in solid-phase synthesis has been explored. This includes their role in the synthesis of peptide amides under mild conditions, highlighting their potential in peptide and protein research (Albericio & Bárány, 2009).
Antioxidant Activity
- Recent studies have investigated the antioxidant activity of benzoxazole derivatives. These studies involve the synthesis and characterization of novel compounds, assessing their effectiveness in antioxidant applications (Gilava et al., 2020).
Corrosion Inhibition Studies
- In the field of materials science, benzoxazole derivatives have been studied for their role as corrosion inhibitors. These studies provide insights into the protective properties of these compounds against metal corrosion, which is significant for industrial applications (Mishra et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(3-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c1-25-17-9-5-8-16(13-17)22-21(24)15-10-11-19-18(12-15)20(26-23-19)14-6-3-2-4-7-14/h2-13H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVZKQFDICMJAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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